8-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole
Description
8-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds that have a wide range of applications in organic chemistry, medicinal chemistry, and materials science. The presence of a bromine atom and dimethyl groups in this compound makes it particularly interesting for various chemical reactions and applications.
Properties
Molecular Formula |
C14H16BrN |
|---|---|
Molecular Weight |
278.19 g/mol |
IUPAC Name |
8-bromo-1,1-dimethyl-2,3,4,9-tetrahydrocarbazole |
InChI |
InChI=1S/C14H16BrN/c1-14(2)8-4-6-10-9-5-3-7-11(15)12(9)16-13(10)14/h3,5,7,16H,4,6,8H2,1-2H3 |
InChI Key |
QLCWUNPAEPTYHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1NC3=C2C=CC=C3Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the bromination of 1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the parent carbazole compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Products include various substituted carbazoles depending on the nucleophile used.
Oxidation: Oxidized carbazole derivatives.
Reduction: The parent carbazole compound.
Scientific Research Applications
8-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, while the dimethyl groups can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-2,3,4,9-tetrahydro-1H-carbazole: The parent compound without the bromine atom.
8-Chloro-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole: A similar compound with a chlorine atom instead of bromine.
1,2,3,4-Tetrahydrocarbazole: A simpler carbazole derivative without the dimethyl groups.
Uniqueness
8-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of both the bromine atom and the dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
8-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole (CAS Number: 1538163-35-7) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its unique structure which includes a bromine substituent at the 8-position and two methyl groups at the 1-position. The molecular formula is .
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key findings include:
- Antiviral Activity : The compound has shown potential as an inhibitor of Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. In vitro studies reported an IC50 value of approximately 550 nM against this enzyme .
- Neuroprotective Effects : Research indicates that derivatives of carbazole compounds exhibit neuroprotective properties. These compounds may mitigate oxidative stress and apoptosis in neuronal cells .
- Antiparasitic Activity : Some studies have highlighted the effectiveness of carbazole derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's analogs displayed significant antiparasitic activity with low toxicity profiles .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymatic Activity : The interaction with viral polymerases suggests that the compound may bind to the active site or allosteric sites of these enzymes, inhibiting their function and thus viral replication .
- Modulation of Signaling Pathways : The neuroprotective effects are likely mediated through the modulation of signaling pathways involved in cell survival and apoptosis. This includes the activation of antioxidant responses and inhibition of pro-apoptotic factors .
Case Studies
Several case studies have documented the efficacy of this compound in various biological contexts:
-
Study on HCV Inhibition :
- Objective : To evaluate the antiviral potential against HCV.
- Methodology : In vitro assays measuring viral replication.
- Results : Demonstrated significant inhibition with an IC50 value indicating potent antiviral activity.
-
Neuroprotection in Animal Models :
- Objective : To assess neuroprotective effects in models of oxidative stress.
- Methodology : Administration of the compound followed by assessment of neuronal survival.
- Results : Marked reduction in neuronal cell death compared to control groups.
-
Antiparasitic Efficacy :
- Objective : To determine activity against Trypanosoma brucei.
- Methodology : In vivo studies using infected mice.
- Results : Significant reduction in parasitemia levels observed with treatment.
Data Tables
The following tables summarize key findings from various studies regarding the biological activity of this compound.
| Study Focus | Target Organism/Enzyme | IC50/Activity Level | Notes |
|---|---|---|---|
| HCV NS5B Polymerase | Hepatitis C Virus | 550 nM | Strong inhibitor |
| Neuroprotection | Neuronal Cells | N/A | Reduced oxidative stress |
| Antiparasitic | Trypanosoma brucei | N/A | Significant efficacy noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
